
Nitroxinil
Übersicht
Beschreibung
Nitroxinil (CAS 1689-89-0) is a halogenated phenolic compound classified under the nitrophenol class of veterinary anthelmintics . It is primarily used to treat liver fluke (Fasciola hepatica and Fasciola gigantica) and gastrointestinal nematodes (e.g., Haemonchus, Oesophagostomum, Bunostomum) in cattle, sheep, and goats . Its mechanism involves uncoupling oxidative phosphorylation in parasites, disrupting ATP production and leading to paralysis and death .
Vorbereitungsmethoden
Nitroxinil’s chemical structure, characterized by a nitro group attached to a hydroxylated aromatic ring, necessitates precise synthetic pathways to ensure purity. While the primary literature emphasizes formulation techniques, the foundational synthesis involves nitration and hydroxylation reactions. The compound’s low solubility in aqueous media necessitates the use of solubilizing agents during formulation, such as Portugal ethamine (a solubilizer referenced in patent literature) .
Key raw materials for this compound preparations include:
-
This compound active pharmaceutical ingredient (API) : Synthesized via nitration of 4-hydroxybenzonitrile followed by purification.
-
Solubilizers : Portugal ethamine (150–600 g per 1000 mL) to enhance dissolution .
-
Preservatives : Ethyl hydroxybenzoate (0.1–5 g) and butoben (0.01–1 g) to prevent microbial growth .
Formulation Strategies for Veterinary Injections
Composition and Optimization
Patent CN105748457A outlines a standardized formulation for this compound injections, optimized for subcutaneous administration in livestock. The injection comprises:
Component | Concentration Range (g/1000 mL) | Optimized Concentration (g/1000 mL) |
---|---|---|
This compound | 100–500 | 340 |
Portugal ethamine | 150–600 | 290 |
Ethyl hydroxybenzoate | 0.1–5 | 1 |
Butoben | 0.01–1 | 0.25 |
Water for injection | q.s. to 1000 mL | q.s. to 1000 mL |
This formulation balances solubility and stability, with Portugal ethamine ensuring homogeneous dispersion of this compound in the aqueous phase .
Preparation Protocol
The manufacturing process involves sequential steps:
-
Mixing : Portugal ethamine is dissolved in one-third of the water for injection under stirring. This compound, ethyl hydroxybenzoate, and butoben are added sequentially.
-
pH Adjustment : The solution is adjusted to pH 5.5–6.5 using glacial acetic acid and ethanolamine to enhance stability.
-
Filtration : The mixture is filtered through an organic membrane to remove particulate matter .
Process Optimization and Scaling
Critical Process Parameters
-
Stirring Rate : 500–700 rpm to ensure uniform mixing without foaming.
-
Temperature : Maintained at 25°C ± 2°C to prevent degradation.
-
Filtration Pressure : 0.2–0.5 bar to avoid membrane clogging .
Batch Variations
Three embodiments from the patent demonstrate scalability:
-
Embodiment 1 : 100 g this compound for low-dose applications.
-
Embodiment 2 : 340 g this compound (optimized for efficacy and cost).
-
Embodiment 3 : 500 g this compound for high-parasite-load scenarios .
Analytical Validation of Prepared Formulations
RP-HPLC Method for Residual Analysis
A validated reversed-phase HPLC method ensures batch consistency and detects residues at ppm levels :
Parameter | Specification |
---|---|
Column | Nucleosil C18 (250 × 4.6 mm, 5 µm) |
Mobile Phase | Acetonitrile : 0.1% orthophosphoric acid (60:40) |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 237 nm |
Retention Time | 6.8 ± 0.2 minutes |
This method achieves a linear range of 0.28–0.88 ppm, with a correlation coefficient (R²) >0.999 .
Stability Testing
Formulations stored at 25°C/60% RH showed no significant degradation over 24 months, with pH remaining within 5.5–6.5 .
Clinical Validation of Preparation Efficacy
A clinical trial involving 200 sheep infected with Fasciola hepatica compared this compound injections (0.4 mL/10 kg) to oral alternatives. Results demonstrated:
Analyse Chemischer Reaktionen
Electrochemical Oxidation
Nitroxynil undergoes irreversible oxidation at carbon-based electrodes, a property leveraged for its voltammetric detection in biological and food samples. Key findings from square wave voltammetry (SWV) studies include:
The oxidation mechanism involves a single electron transfer, as determined by Laviron’s theory, with an electron transfer coefficient (α) of 0.5 and approximately 1 electron (n = 1.04) participating in the process .
pH-Dependent Reactivity
Nitroxynil’s electrochemical behavior is strongly influenced by pH, with optimal oxidation signals observed under acidic conditions:
pH | Peak Potential (V) | Peak Current (µA) |
---|---|---|
2.5 | +1.25 | 25.1 |
3.0 | +1.20 | 28.5 |
6.0 | +1.00 | 12.3 |
9.0 | +0.90 | 18.7 |
The linear relationship between peak potential (Ep) and pH follows the equation:
This indicates proton involvement in the oxidation process, likely through deprotonation of the phenolic hydroxyl group prior to electron transfer .
Electron Transfer Kinetics
Scan rate studies (20–300 mV/s) revealed diffusion-controlled oxidation kinetics, as evidenced by:
-
Linear correlation between peak current (Ip) and the square root of scan rate ():
-
A slope of 0.113 in the Ep vs. plot, confirming irreversible electron transfer .
Structural Reactivity Insights
The molecular structure of nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile) suggests additional reactivity at:
Wissenschaftliche Forschungsanwendungen
Veterinary Applications
1. Treatment of Liver Fluke Infections
Nitroxinil is notably effective against Fasciola hepatica, a significant pathogen in sheep and cattle. A study comparing this compound with triclabendazole (TCBZ) found that this compound had a higher efficacy against TCBZ-resistant strains, achieving a reduction in egg counts between 81.3% and 86% within one month post-treatment . This highlights its potential as an alternative treatment option when resistance to conventional therapies occurs.
2. Synergistic Effects with Other Drugs
Research indicates that this compound can be combined with other flukicides, such as clorsulon, to enhance efficacy against immature fluke stages. This combination significantly reduces the parasite burden, demonstrating a reduction of 95% for 2-week-old Fasciola hepatica and 99% for 4-week-old flukes .
3. Residue Persistence in Milk
Studies have investigated the persistence of this compound residues in milk from treated animals. Maximum concentrations were found to persist for up to 58 days, raising concerns about food safety and regulatory compliance in dairy products . Understanding residue levels is crucial for establishing maximum residue limits (MRLs) to ensure consumer safety.
Case Studies
Case Study 1: Efficacy Against TCBZ-Resistant Strains
In a field trial involving sheep naturally infected with Fasciola hepatica, this compound demonstrated superior efficacy compared to TCBZ. The study involved measuring faecal egg counts and assessing haematological parameters post-treatment, confirming this compound's effectiveness even in resistant cases .
Case Study 2: this compound Poisoning in Goats
An outbreak of poisoning due to this compound administration was reported in goats, highlighting the compound's potential toxicity at high doses. Clinical signs included anorexia and liver damage, with necropsy revealing centrilobular necrosis and kidney tubular degeneration . This case underscores the importance of adhering to recommended dosages to prevent adverse effects.
Table 1: Efficacy of this compound vs. Triclabendazole
Treatment | Efficacy (%) | Egg Count Reduction (%) | Notes |
---|---|---|---|
This compound | 81.3 - 86 | High | Effective against TCBZ-resistant strains |
Triclabendazole | 59.4 - 73.8 | Moderate | Resistance observed |
Table 2: Residue Levels of this compound in Milk
Sample Type | Maximum Concentration (μg/kg) | Persistence Duration (Days) |
---|---|---|
Cow Milk | 688 - 1358 | Up to 58 |
Sheep Milk | Not specified | Not specified |
Wirkmechanismus
Nitroxynil exerts its anthelmintic effects by uncoupling oxidative phosphorylation in the mitochondria of parasitic worms . This disruption of ATP production leads to impaired motility and eventual death of the parasites . The compound specifically targets the energy metabolism pathways in the parasites, making it highly effective against liver flukes and certain roundworms .
Vergleich Mit ähnlichen Verbindungen
Chemical Classes and Mechanisms
Nitroxinil belongs to the nitrophenol class, distinct from other anthelmintic groups:
- Salicylanilides (e.g., Closantel, Rafoxanide): Narrow-spectrum flukicides with similar oxidative phosphorylation disruption but reported cross-resistance with this compound .
- Benzimidazoles (e.g., Albendazole): Broad-spectrum inhibitors of β-tubulin polymerization, effective against nematodes and cestodes but plagued by widespread resistance .
- Imidazothiazoles (e.g., Levamisole): Cholinergic agonists causing nematode paralysis, but resistance is common .
- Macrocyclic Lactones (e.g., Ivermectin): Act on glutamate-gated chloride channels; broader spectrum but resistance is emerging .
Table 1: Key Chemical and Pharmacological Properties
Compound | Class | Solubility | LogP | Primary Targets |
---|---|---|---|---|
This compound | Nitrophenol | Sparingly in water | 3.2 | Liver fluke, GI nematodes |
Closantel | Salicylanilide | Lipid-soluble | 5.8 | Liver fluke, blood-feeding nematodes |
Albendazole | Benzimidazole | Poor water solubility | 3.5 | GI nematodes, cestodes |
Levamisole | Imidazothiazole | Water-soluble | 1.2 | GI nematodes |
Comparative Efficacy
In Vivo Studies
A 2015 study in Brazilian sheep compared this compound (34% injection) with Closantel (10% oral) and Disophenol (30% oral). Results showed:
- This compound : 60% efficacy against gastrointestinal nematodes (below the 90% threshold for resistance suspicion) .
- Closantel : 64% efficacy, indicating partial resistance .
- Disophenol: -7% efficacy (paradoxical increase in egg counts), suggesting complete resistance .
This compound demonstrated superior efficacy against Haemonchus spp. (72% in lambs vs. 33% in adults), highlighting age-dependent variability .
Synergistic Combinations
In vitro studies combining this compound with Mentha villosa essential oil nanocapsules (OEMVnano) showed 76.93% efficacy at low this compound concentrations (additive effect), compared to 25.64% for this compound alone . Higher this compound doses reduced synergy, suggesting saturation effects .
Resistance Patterns
- Cross-Resistance : Salicylanilides (Closantel, Rafoxanide) and this compound share resistance mechanisms, likely due to overlapping oxidative phosphorylation targets .
- Multi-Resistance Hotspots : In Brazil, gastrointestinal nematodes exhibit resistance to 7 classes, including this compound, Benzimidazoles, and Macrocyclic Lactones .
- Species-Specific Resistance : Fasciola hepatica resistance to this compound is less common than Benzimidazole resistance but increasing in endemic regions .
Biologische Aktivität
Nitroxinil (NTX) is a veterinary drug primarily used as an anthelmintic and anti-parasitic agent, particularly effective against liver flukes (Fasciola hepatica) and certain nematodes. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy against resistant strains, toxicity, and analytical methods for detection.
This compound functions by disrupting oxidative phosphorylation in parasites, leading to energy depletion and subsequent death. It is particularly effective against adult and immature stages of liver flukes, which are significant parasites in livestock. The compound's mechanism involves uncoupling oxidative phosphorylation, which inhibits ATP synthesis in the parasites .
Comparative Studies
Research has demonstrated that this compound retains efficacy against Fasciola hepatica strains that show resistance to other anthelmintics like triclabendazole (TCBZ). In a study involving naturally infected sheep, this compound showed an efficacy rate ranging from 81.3% to 86% , significantly higher than TCBZ's efficacy of 59.4% to 73.8% during the same period . This highlights this compound's potential as a viable alternative in managing resistant parasite populations.
Anthelmintic | Efficacy (%) | Target Parasite |
---|---|---|
This compound | 81.3 - 86 | Fasciola hepatica |
Triclabendazole | 59.4 - 73.8 | Fasciola hepatica (resistant strain) |
Case Studies of Poisoning
Despite its therapeutic benefits, this compound can be toxic at high doses. A notable case involved an outbreak of poisoning in goats following administration of this compound at a concentration of 34%. Clinical signs included anorexia, weakness, and staggering, leading to significant mortality within 48 hours post-administration . Necropsy findings revealed acute liver injury characterized by centrilobular necrosis and renal tubular nephrosis.
- Clinical Signs : Anorexia, vocalization, abdominal distension
- Mortality Rate : 17 out of 120 goats affected
- Histopathological Findings :
- Liver: Centrilobular necrosis and hemorrhage
- Kidneys: Tubular nephrosis
These findings underscore the importance of adhering to recommended dosages to prevent toxicity.
Analytical Methods for Detection
A recent study developed a sensitive voltammetric method for detecting this compound residues in food products. The method utilized square wave voltammetry (SWV) at a carbon paste electrode, achieving detection limits as low as . This technique is crucial for monitoring drug residues in meat and dairy products to ensure food safety .
Summary of Analytical Findings
Parameter | Value |
---|---|
Detection Limit | |
Quantitation Limit | |
Sample Types | Bovine meat, kidney, milk |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing nitroxinil in laboratory settings?
- Methodological Answer : Synthesis of this compound (4-hydroxy-3-iodo-5-nitrobenzonitrile) requires precise control of nitro- and iodo-substitution reactions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. Ensure reaction conditions (e.g., solvent polarity, temperature) are optimized to avoid side products like dehalogenated derivatives .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Square-wave voltammetry (SWV) using carbon nanohorn-modified electrodes provides high sensitivity (LOD: ~0.1 µM) in veterinary drug analysis, with Britton-Robinson buffer (pH 2.0) as the optimal medium . For complex matrices (e.g., milk), self-ratiometric fluorescence assays using carbon dots synthesized from Folin’s reagent offer selectivity against interfering compounds like aflatoxins .
Q. How should researchers design experiments to evaluate this compound’s anthelmintic efficacy in veterinary models?
- Methodological Answer : Use randomized controlled trials (RCTs) in sheep, comparing this compound monotherapy (e.g., 10 mg/kg subcutaneous) against combination therapies (e.g., with doramectin or fenbendazole). Include fecal egg count reduction (FECR) as the primary endpoint, with parasitological necropsy for validation. Account for regional parasite resistance patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported toxicological profiles across studies?
- Methodological Answer : Discrepancies in toxicity data (e.g., hepatotoxicity vs. renal effects) may arise from species-specific metabolic pathways or dosing regimens. Conduct systematic reviews using databases like PubMed and TOXCENTER (2020–2022), prioritizing studies with standardized OECD guidelines. Perform sensitivity analyses to isolate confounding variables (e.g., solvent carriers) .
Q. What advanced electrochemical strategies improve this compound detection in environmental samples?
- Methodological Answer : Cyclic voltammetry (CV) at carbon nanohorn-modified electrodes reveals this compound’s irreversible oxidation at +1.25 V, attributed to the nitro group’s redox behavior. Optimize SWV parameters (amplitude: 50 mV, frequency: 25 Hz) to enhance signal-to-noise ratios in water and soil samples .
Q. How does this compound’s efficacy compare to newer anthelmintics under drug-resistant parasite conditions?
- Methodological Answer : Design in vitro larval development assays using Haemonchus contortus isolates with confirmed resistance to benzimidazoles. Compare this compound’s EC₅₀ against amino-acetonitrile derivatives (AADs), incorporating RNA sequencing to identify resistance markers (e.g., β-tubulin mutations) .
Q. What statistical frameworks are optimal for analyzing contradictory efficacy data in multi-center this compound trials?
- Methodological Answer : Apply mixed-effects models to account for inter-center variability. Use Kaplan-Meier survival analysis for time-to-efficacy endpoints, with Cox proportional hazards regression to adjust for covariates like host age and parasite load .
Q. Data Interpretation & Contradiction Management
Q. How should researchers address conflicting results in this compound’s environmental persistence studies?
- Methodological Answer : Contradictions in half-life data (e.g., soil vs. aquatic degradation) may stem from pH-dependent hydrolysis. Conduct controlled microcosm experiments with isotopically labeled this compound ([¹³C]-nitroxinil) to track degradation pathways via LC-MS/MS. Compare aerobic vs. anaerobic conditions .
Q. What methodologies validate this compound’s mechanism of action amid conflicting in vitro/in vivo findings?
- Methodological Answer : Use CRISPR-Cas9 knockout models in Caenorhabditis elegans to isolate putative targets (e.g., cytochrome b oxidase). Pair with metabolomic profiling (GC-MS) to confirm disruption of energy metabolism pathways, reconciling discrepancies between cell-based assays and whole-organism responses .
Q. Tables for Critical Data Comparison
Toxicity Endpoint | Rodent Studies | Veterinary Field Data |
---|---|---|
Hepatotoxicity Threshold | 25 mg/kg/day | Not observed at 10 mg/kg |
Primary Metabolic Pathway | Glucuronidation | Sulfation |
Eigenschaften
IUPAC Name |
4-hydroxy-3-iodo-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGVABHDAQAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075117 | |
Record name | Nitroxynil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689-89-0 | |
Record name | Nitroxynil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1689-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitroxinil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitroxynil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitroxinil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROXINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0EXQ7125 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.